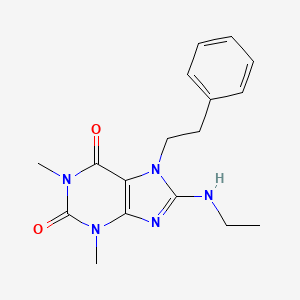![molecular formula C17H13ClF3N3O2S B2544262 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide CAS No. 2059512-81-9](/img/structure/B2544262.png)
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide" is a sulfonamide derivative that is likely to possess interesting chemical and biological properties due to the presence of a trifluoromethyl group and a naphthalene sulfonamide moiety. Such compounds are often explored for their potential as pharmaceuticals or in material science.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through the reaction of amines with sulfonyl chlorides. For instance, N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives were prepared by reacting 3-pyridylamines with sulfonyl chlorides, which suggests a possible synthetic route for the compound . Additionally, the use of N-hydroxymethylphthalimide in trifluoromethanesulfonic acid has been shown to be effective for the amidomethylation of aromatics, which could be a relevant step in the synthesis of complex sulfonamide structures .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be quite diverse. For example, in the structure of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, the dihedral angle between the pyridine rings was found to be significant, which could affect the overall molecular conformation and properties of the compound . This suggests that the molecular geometry of "N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide" could also be an important factor in its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. The presence of the trifluoromethyl group in the compound could enhance its reactivity, as seen in the oligomerization of N-methyl-2-ethynylpyridinium (trifluoromethyl)sulfonate, where the trifluoromethyl group activates the acetylene triple bond for nucleophilic attack . Moreover, the sulfonated tetrahydropyridine derivatives were accessed through a radical reaction involving aryldiazonium tetrafluoroborates, indicating that similar radical processes could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms, as seen in difluoromethyl 2-pyridyl sulfone, can significantly alter the reactivity and stability of the compound . The presence of a trifluoromethyl group and a naphthalene sulfonamide moiety in "N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide" suggests that it may have unique physical properties, such as increased lipophilicity, which could be beneficial for crossing biological membranes, and chemical properties, such as stability and reactivity, which are crucial for its potential applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2S/c1-24(16-14(18)9-12(10-22-16)17(19,20)21)23-27(25,26)15-8-4-6-11-5-2-3-7-13(11)15/h2-10,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXBXQXQHIYLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B2544179.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2544181.png)
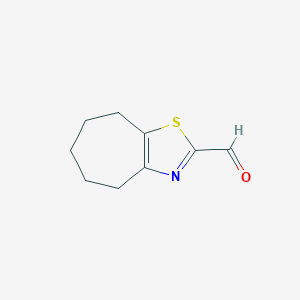
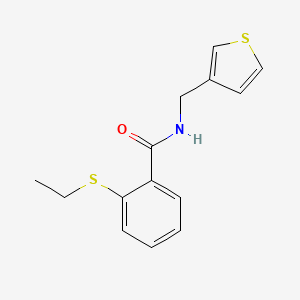


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2544186.png)
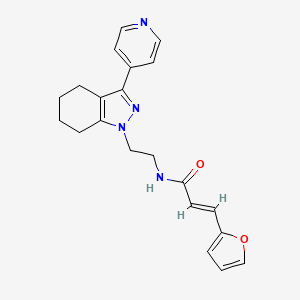
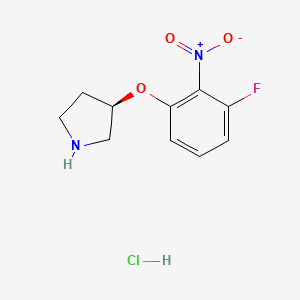
![1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride](/img/structure/B2544195.png)

![N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2544199.png)
![2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid](/img/structure/B2544200.png)
